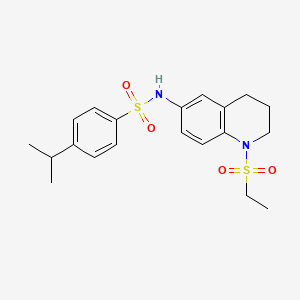N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide
CAS No.: 941949-86-6
Cat. No.: VC7483253
Molecular Formula: C20H26N2O4S2
Molecular Weight: 422.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941949-86-6 |
|---|---|
| Molecular Formula | C20H26N2O4S2 |
| Molecular Weight | 422.56 |
| IUPAC Name | N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-14-18(9-12-20(17)22)21-28(25,26)19-10-7-16(8-11-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3 |
| Standard InChI Key | SNGMLWHFPFMWTN-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C |
Introduction
The compound N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide is a synthetic organic molecule belonging to the class of sulfonamides. Sulfonamides are widely studied for their pharmacological applications, particularly as inhibitors of enzymes and therapeutic agents in various diseases. This article provides a comprehensive review of the chemical structure, properties, synthesis, and potential applications of this compound.
Synthesis Pathway
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide involves multiple steps:
-
Preparation of the Tetrahydroquinoline Core:
-
The tetrahydroquinoline scaffold is typically synthesized via Povarov reaction or catalytic hydrogenation of quinoline derivatives.
-
-
Introduction of the Ethylsulfonyl Group:
-
Ethanesulfonic acid chloride reacts with the tetrahydroquinoline derivative in the presence of a base (e.g., pyridine) to form the ethylsulfonyl-substituted intermediate.
-
-
Formation of the Benzenesulfonamide Moiety:
-
The coupling of 4-isopropylbenzenesulfonyl chloride with the amine group on the tetrahydroquinoline intermediate yields the final compound.
-
Applications in Medicinal Chemistry
Sulfonamides like this compound are known for their diverse pharmacological activities:
-
Enzyme Inhibition:
-
Sulfonamides are potent inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways.
-
The tetrahydroquinoline group enhances binding affinity to certain protein targets.
-
-
Anticancer Potential:
-
Structural analogs have shown activity against cancer cell lines by interfering with cell division and inducing apoptosis.
-
-
Anti-inflammatory Activity:
-
Sulfonamide derivatives are used to treat inflammatory conditions such as arthritis by modulating immune responses.
-
Physical and Spectroscopic Data
The characterization of this compound can be achieved using standard spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| NMR Spectroscopy | Signals corresponding to aromatic protons (benzene), aliphatic protons (ethyl/isopropyl). |
| IR Spectroscopy | Peaks for sulfonamide (-SO2NH-) at ~1350 cm⁻¹ and ~1150 cm⁻¹; NH stretch at ~3300 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak at m/z ~408 confirming molecular weight. |
Comparison with Related Compounds
Limitations and Future Research
Despite its promising properties, further research is needed to evaluate:
-
Toxicological profiles.
-
Pharmacokinetics (absorption, distribution, metabolism).
-
Efficacy in preclinical models for specific diseases.
Future studies could involve structural modifications to improve potency and reduce side effects.
This detailed analysis highlights the potential significance of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropylbenzenesulfonamide, especially in medicinal chemistry. Its unique structure offers opportunities for drug development targeting various diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume